

Spectroscopic Profile of O-Toluenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: O-Toluenesulfonamide

Cat. No.: B073098

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **O-Toluenesulfonamide** (CAS No. 88-19-7), a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **O-Toluenesulfonamide** provide detailed information about the chemical environment of its constituent atoms.

^1H NMR Spectral Data

The ^1H NMR spectrum of **O-Toluenesulfonamide** exhibits distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.85 - 7.82	Multiplet	1H	-	Ar-H
7.55 - 7.50	Multiplet	1H	-	Ar-H
7.34 - 7.26	Multiplet	2H	-	Ar-H
4.95	Broad Singlet	2H	-	-NH ₂
2.61	Singlet	3H	-	-CH ₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
141.2	Ar-C
137.9	Ar-C
132.6	Ar-CH
131.8	Ar-CH
126.8	Ar-CH
125.7	Ar-CH
20.0	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong, Broad	N-H Stretch (Amine)
3250	Strong, Broad	N-H Stretch (Amine)
1580	Medium	C=C Aromatic Ring Stretch
1480	Medium	C=C Aromatic Ring Stretch
1330	Strong	S=O Asymmetric Stretch (Sulfonamide)
1160	Strong	S=O Symmetric Stretch (Sulfonamide)
760	Strong	C-H Aromatic Out-of-Plane Bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **O-Toluenesulfonamide** is characterized by its molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
171	40	[M] ⁺ (Molecular Ion)
155	30	[M - NH ₂] ⁺
106	60	[M - SO ₂ NH] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium Ion)
90	50	[C ₇ H ₆] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

A sample of **O-Toluenesulfonamide** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is processed by applying a Fourier transform to the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

For solid samples like **O-Toluenesulfonamide**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

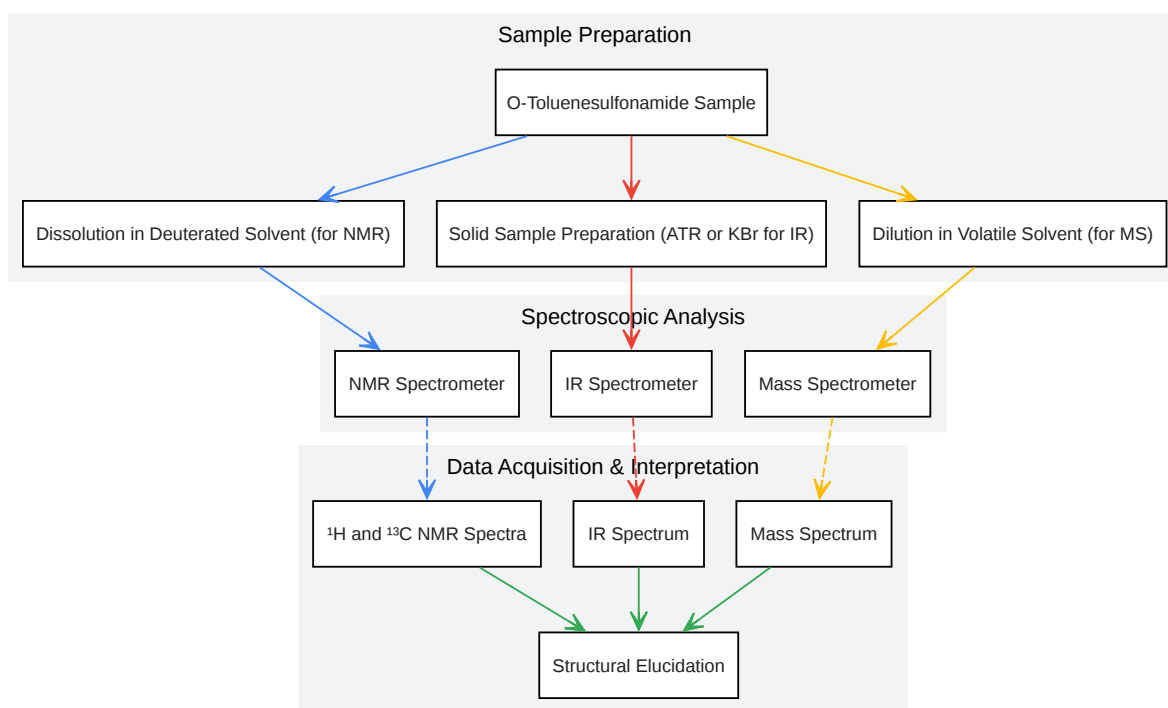
Mass Spectrometry (MS)

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **O-Toluenesulfonamide** in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **O-Toluenesulfonamide**.

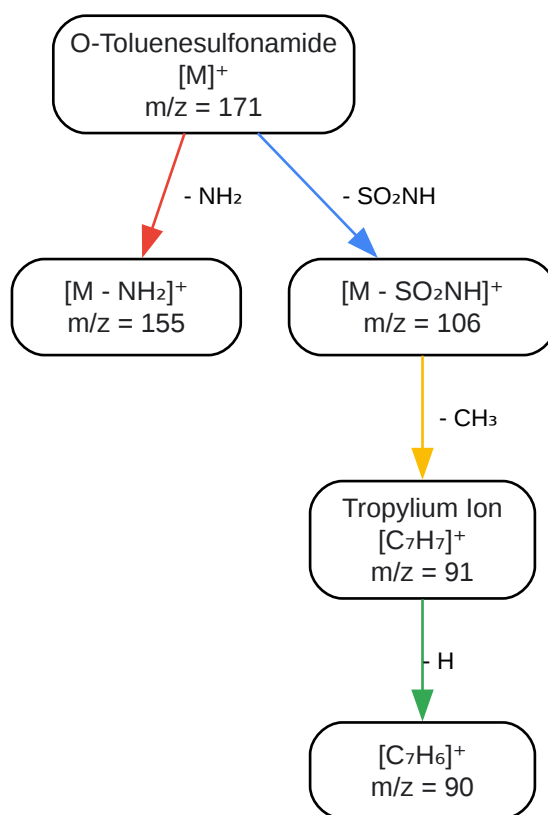


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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of O-Toluenesulfonamide

This diagram illustrates the primary fragmentation pathway of **O-Toluenesulfonamide** in an electron ionization mass spectrometer.



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Caption: Fragmentation of **O-Toluenesulfonamide** in MS.

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